Dide-O-methylsimmondsin

Descripción general

Descripción

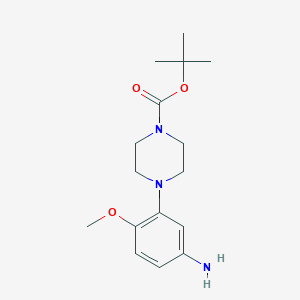

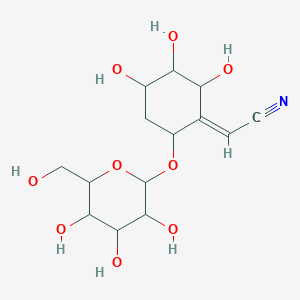

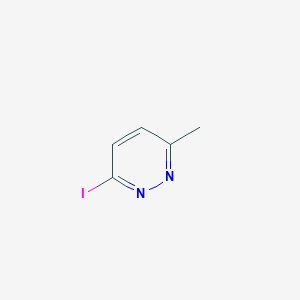

Dide-O-methylsimmondsin is an organic compound that belongs to the class of o-glycosyl compounds . These are glycosides in which a sugar group is bonded through one carbon to another group via an O-glycosidic bond . It is soluble in water and is a very weakly acidic compound.

Molecular Structure Analysis

The molecular formula of Dide-O-methylsimmondsin is C14H21NO9 . Its molecular weight is 347.32 g/mol. The InChI string representation of its structure isInChI=1S/C14H21NO9/c15-2-1-5-7(3-6(17)10(19)9(5)18)23-14-13(22)12(21)11(20)8(4-16)24-14/h1,6-14,16-22H,3-4H2/b5-1- .

Aplicaciones Científicas De Investigación

Inhibition of Insulin-Degrading Enzymes

Dide-O-methylsimmondsin is related to the inhibition of insulin-degrading enzymes. For instance, studies on the Drosophila insulin-degrading enzyme (dIDE) have shown it to be a negative modulator of the PI3K pathway, thereby restraining tissue growth in a cell-autonomous manner (Galagovsky et al., 2014). Another study highlights the antagonistic role of insulin-degrading enzyme against insulin-dependent tissue growth and Aβ-induced neurotoxicity in Drosophila (Tsuda et al., 2010).

Epigenetic Regulation

Epigenetic regulation is another area where dide-O-methylsimmondsin plays a role. This is evident in the study of the transition from diploidy to polyploidy in cultivated persimmon, where gene methylation adds an additional layer of regulation, allowing for reversible sex determination (Akagi et al., 2016).

Therapeutic Uses

There is also research on the potential therapeutic uses of compounds related to dide-O-methylsimmondsin. For example, the study on the leaves of Persimmon (Diospyros kaki Thunb.) investigates their ameliorative effects on N-Methyl-N-nitrosourea (MNU)-induced retinal degeneration in mice, hinting at the potential for treating degenerative retinal diseases (Kim et al., 2015).

Modulation of DNA Methylation

A study on DNA methylation arrays as surrogate measures of cell mixture distribution suggests that changes in DNA methylation could be indicative of various disease states and toxic exposures, an area where compounds like dide-O-methylsimmondsin could be relevant (Houseman et al., 2012).

Anti-Osteoporotic Effects

Polysaccharides isolated from persimmon leaves have been shown to have anti-osteoporotic effects by inhibiting osteoclastogenesis. This indicates a potential application in treating bone-related diseases (Hwang et al., 2018).

Propiedades

IUPAC Name |

(2E)-2-[2,3,4-trihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO9/c15-2-1-5-7(3-6(17)10(19)9(5)18)23-14-13(22)12(21)11(20)8(4-16)24-14/h1,6-14,16-22H,3-4H2/b5-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQYIJOEUFLPMV-KTAJNNJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(=CC#N)C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(C(/C(=C\C#N)/C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dide-O-methylsimmondsin | |

CAS RN |

135074-86-1 | |

| Record name | Dide-O-methylsimmondsin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

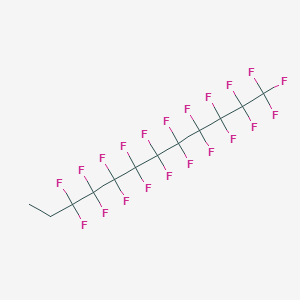

![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide](/img/structure/B177827.png)